N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound that features a triazole ring and a trifluoromethyl group. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using similar reaction pathways but optimized for yield and efficiency. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions may target the acetamide group or the triazole ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Oxidized triazole derivatives.
Reduction Products: Reduced acetamide derivatives.
Substitution Products: Compounds with substituted trifluoromethyl groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Protein Labeling: The triazole ring can be used for bioorthogonal labeling of proteins.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Antimicrobial Agents: Possible applications as antimicrobial agents due to the presence of the triazole ring.
Industry
Agriculture: Potential use in the development of new agrochemicals.
Polymer Science: Applications in the synthesis of new polymers with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-phenylacetamide: Lacks the trifluoromethyl group.
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide: Similar structure but with the trifluoromethyl group in a different position.
Uniqueness
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its biological activity and chemical properties.
Properties
IUPAC Name |
N-[2-(triazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O/c14-13(15,16)11-3-1-2-10(8-11)9-12(21)17-6-7-20-18-4-5-19-20/h1-5,8H,6-7,9H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRVALLIGWHBSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCCN2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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